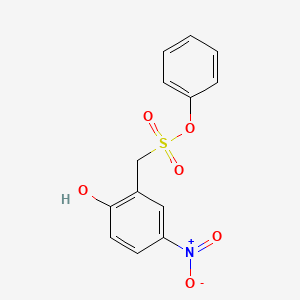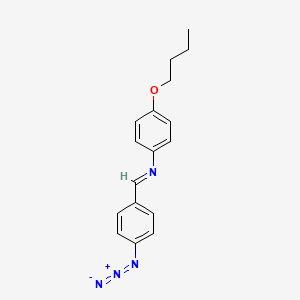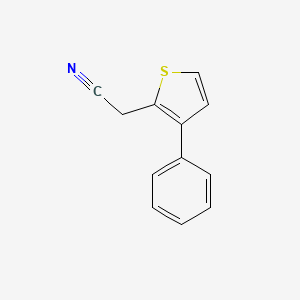
Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate is an organic compound with a complex structure that includes phenyl, chloro, and diphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of phenyl 2-chloroprop-2-enoate with diphenoxy reagents under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl 2-chloro-3,3-diphenoxypropanoic acid, while substitution with hydroxide ions may produce phenyl 2-hydroxy-3,3-diphenoxyprop-2-enoate .
Scientific Research Applications
Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through nucleophilic substitution reactions, where it interacts with nucleophiles in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenyl 2-chloroprop-2-enoate: A simpler analog with similar reactivity but lacking the diphenoxy groups.
Diphenoxypropanoic acid: A related compound with different functional groups and reactivity.
Uniqueness
Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate is unique due to its combination of phenyl, chloro, and diphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
63116-77-8 |
|---|---|
Molecular Formula |
C21H15ClO4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
phenyl 2-chloro-3,3-diphenoxyprop-2-enoate |
InChI |
InChI=1S/C21H15ClO4/c22-19(20(23)24-16-10-4-1-5-11-16)21(25-17-12-6-2-7-13-17)26-18-14-8-3-9-15-18/h1-15H |
InChI Key |
XOSNMTJVMILXCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=C(C(=O)OC2=CC=CC=C2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14520381.png)







![1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one](/img/structure/B14520428.png)

silane](/img/structure/B14520441.png)



